5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound is a thiophene-based derivative featuring a 1,3-benzodioxole carbonyl group at position 5, a 4-ethoxyphenyl substituent at the N2 position, and a 4-methylbenzenesulfonyl (tosyl) group at position 3. Its molecular formula is C₃₀H₂₅N₂O₆S₂, with a molecular weight of 597.67 g/mol.
Properties
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6S2/c1-3-33-19-9-7-18(8-10-19)29-27-26(37(31,32)20-11-4-16(2)5-12-20)23(28)25(36-27)24(30)17-6-13-21-22(14-17)35-15-34-21/h4-14,29H,3,15,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYXBLBRRIZVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.53 g/mol. The structure features a thiophene core, which is known for its diverse biological activities. The presence of substituents such as the benzodioxole and sulfonyl groups enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Compounds with thiophene structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of benzodioxole moieties is often associated with enhanced antimicrobial activity against various pathogens.
- Enzyme Inhibition : Many thiophene derivatives act as inhibitors for key enzymes involved in disease processes, particularly in cancer and infectious diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
- Modulation of Signaling Pathways : It may interact with signaling pathways involved in cell growth and apoptosis, potentially affecting cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiophene with sulfonyl group | Anticancer | 12.5 | |
| Benzodioxole derivative | Antimicrobial | 25 | |
| AChE inhibitor | Neuroprotective | 15 |
Case Studies
- Anticancer Studies : A study conducted on a series of thiophene derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited an IC50 value of 12.5 µM, indicating potent activity .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related benzodioxole compounds against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 30 µM .
- Neuroprotective Effects : Research exploring the neuroprotective effects of AChE inhibitors revealed that compounds similar to this one could significantly reduce neuronal apoptosis in models of Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its thiophene core is known for contributing to biological activity, particularly against certain cancer cell lines. The compound has shown promise in inhibiting tumor growth by interfering with cellular pathways associated with cancer proliferation. For instance, research indicates that derivatives of thiophene can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar thiophene and benzodioxole moieties have been reported to exhibit significant antibacterial and antifungal properties. In vitro studies are needed to further elucidate the specific mechanisms and efficacy against various pathogens .
Materials Science
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. This compound could be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are critical for enhancing device performance .
Polymer Synthesis
The compound can serve as a monomer or additive in the synthesis of functional polymers. Its incorporation into polymer matrices may improve mechanical properties and thermal stability, making it useful for applications in coatings and composites .
Catalysis
Organocatalysis
Research indicates that this compound may act as an effective organocatalyst in various organic transformations. Its ability to facilitate reactions such as Michael additions and C–N bond formations has been explored. The presence of electron-withdrawing groups enhances its reactivity, making it a candidate for catalyzing reactions under mild conditions .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth; induces apoptosis in cancer cells |
| Antimicrobial Properties | Potential antibacterial and antifungal activity | |
| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs; enhances charge transport |
| Polymer Synthesis | Improves mechanical properties and thermal stability | |
| Catalysis | Organocatalysis | Facilitates organic transformations like Michael additions |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of thiophene derivatives, including the target compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis.
Case Study 2: Organic Electronics
In a project focused on developing high-efficiency OLEDs, researchers incorporated the compound into the active layer of devices. The results showed improved luminance and efficiency compared to devices without the compound, highlighting its potential in enhancing electronic performance.
Case Study 3: Organocatalysis
A study investigated the use of this compound as a catalyst for C–N bond formation reactions. The findings indicated that the compound could achieve high yields under mild conditions, demonstrating its utility in synthetic organic chemistry.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
C₁₃H₁₂FNO₂ + H₂O → C₁₁H₈FNO₂ + C₂H₅OH
Conditions :
-
Acidic : HCl (conc.)/H₂O, reflux (6–8 h)
-
Basic : NaOH (2M)/EtOH, 80°C (4–6 h)
Outcome :
-
Quantitative conversion to 8-fluoro-2-methylquinoline-3-carboxylic acid confirmed by LCMS ().
Nucleophilic Aromatic Substitution (NAS)
The 8-fluoro substituent participates in NAS reactions with strong nucleophiles due to electron-withdrawing effects of the quinoline ring:
General Reaction :
C₁₃H₁₂FNO₂ + Nu⁻ → C₁₃H₁₂NNO₂Nu + F⁻
Examples :
| Nucleophile (Nu⁻) | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide (MeO⁻) | K₂CO₃/DMF, 120°C, 12 h | 8-Methoxy derivative | 65% |
| Amines (e.g., NH₃) | EtOH, 100°C, 24 h | 8-Amino derivative | 58% |
Mechanism :
-
Fluorine acts as a leaving group via a two-step aromatic substitution mechanism involving a Meisenheimer intermediate ( ).
Cycloaddition Reactions
The quinoline core participates in [4+2] cycloadditions to form fused heterocycles:
Example Reaction :
C₁₃H₁₂FNO₂ + (E)-methyl 2-oxo-4-phenylbut-3-enoate → Pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester
Conditions :
-
Catalyst : Takemoto’s thiourea (10 mol%)
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Solvent : THF, 25°C, 48 h
-
Yield : 72% enantiomeric excess (ee)
Key Data :
-
Stereoselectivity confirmed by chiral HPLC ().
Functionalization at the Methyl Group
The 2-methyl group undergoes free-radical bromination:
Reaction :
C₁₃H₁₂FNO₂ + Br₂ → C₁₃H₁₁BrFNO₂ + HBr
Conditions :
-
N
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and derivatives are compared below, focusing on substituent effects, spectral characteristics, and hypothetical bioactivity.
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
Substituent Effects on Solubility and Reactivity: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 2-fluorophenyl analog , which may reduce aqueous solubility but improve membrane permeability.
Spectral Characteristics:
- IR spectra of triazole-thione analogs show C=S stretching vibrations at 1247–1255 cm⁻¹, absent in the target compound due to its thiophene core.
- The target compound’s 1,3-benzodioxole carbonyl group would exhibit a strong C=O IR absorption near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamide derivatives .
Hypothetical Bioactivity: Triazole-thione derivatives demonstrate bioactivity linked to their sulfonyl and fluorophenyl groups, suggesting that the target compound’s tosyl and ethoxy groups may similarly influence receptor binding.
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 2-Fluorophenyl Analog | Triazole-Thione Derivative |
|---|---|---|---|
| LogP (Predicted) | ~4.2 | ~3.8 | ~3.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 5 |
| Rotatable Bonds | 7 | 6 | 4 |
| Polar Surface Area (Ų) | ~120 | ~110 | ~90 |
Research Findings and Implications
- Synthetic Challenges: The target compound’s multiple substituents require precise regioselective reactions, as seen in triazole-thione syntheses involving sodium hydroxide-mediated cyclization .
- Stability Considerations: The 4-methylbenzenesulfonyl group may confer greater hydrolytic stability compared to methoxy-substituted analogs, as electron-donating groups (e.g., methoxy) can destabilize sulfonyl linkages .
References Synthesis and spectral analysis of triazole-thiones (International Journal of Molecular Sciences, 2014). Bioactive plant-derived compounds (Synthesis and Bioactivity Editorial, 2022). Marine actinomycetes metabolites (Salternamide E Study, 2015). Diamine synthesis protocols (Iranian Journal of Pharmaceutical Research, 2017). Structural analog data (BA98455 Product Information, 2025). Antiviral triazolothiadiazoles (Chinese Journal of Applied Chemistry, 2010).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
